rac threo-Dihydro Bupropion-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

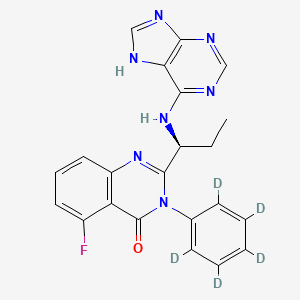

rac threo-Dihydro Bupropion-d9: is a stable isotope-labeled compound and a metabolite of bupropion, an antidepressant and smoking cessation aid. This compound is used in various research areas, including neurology, addiction, and pain and inflammation .

Wissenschaftliche Forschungsanwendungen

rac threo-Dihydro Bupropion-d9 has several scientific research applications, including:

Wirkmechanismus

Target of Action

Rac threo-Dihydro Bupropion-d9 is a labelled metabolite of Bupropion Hydrochloride . The primary targets of this compound are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing the duration of action of these neurotransmitters within the neuronal synapse .

Mode of Action

This compound, like its parent compound Bupropion, exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects .

Biochemical Pathways

This compound is formed from Bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from Bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Result of Action

The result of the action of this compound is the prolongation of the action of neurotransmitters norepinephrine and dopamine within the neuronal synapse . This leads to downstream effects that are thought to be beneficial in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation .

Action Environment

The action of this compound, like that of Bupropion, can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the enzymes involved in its metabolism (such as CYP2B6 and CYP2C19) could potentially affect its action, efficacy, and stability . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: rac threo-Dihydro Bupropion-d9 is synthesized through the reduction of bupropion. The reduction of the ketone group in bupropion is carried out by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthetic route involves the use of stable isotope labeling to incorporate deuterium atoms into the compound, resulting in this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar enzymatic reduction techniques and stable isotope labeling to ensure the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions: rac threo-Dihydro Bupropion-d9 undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the ketone group in bupropion to form this compound is a key reaction .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include reducing agents such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient reduction of the ketone group.

Major Products Formed: The major product formed from the reduction of bupropion is this compound. This compound is characterized by the presence of deuterium atoms, which are incorporated during the synthesis process .

Vergleich Mit ähnlichen Verbindungen

Threohydrobupropion: A major active metabolite of bupropion with similar pharmacological properties.

Hydroxybupropion: Another metabolite of bupropion that circulates at higher concentrations during bupropion therapy.

Erythrohydrobupropion: A metabolite that circulates at similar concentrations as bupropion.

Uniqueness: rac threo-Dihydro Bupropion-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This compound provides valuable insights into the metabolism and pharmacokinetics of bupropion, making it a crucial tool in scientific research .

Eigenschaften

CAS-Nummer |

80478-42-8 |

|---|---|

Molekularformel |

C13H21Cl2NO |

Molekulargewicht |

278.21 g/mol |

IUPAC-Name |

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1 |

InChI-Schlüssel |

YZHVQDVGTAELNB-PKKHVXKMSA-N |

SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Isomerische SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Kanonische SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |

Aussehen |

Purity:>95%White solid |

Synonyme |

(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol hydrochloride; rac threo-Hydroxybupropion hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.